2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16809054
InChI: InChI=1S/C17H14N2O/c1-20-14-9-7-13(8-10-14)15-5-2-3-6-16(15)17-18-11-4-12-19-17/h2-12H,1H3
SMILES:
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol

2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine

CAS No.:

Cat. No.: VC16809054

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine -

Specification

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
IUPAC Name 2-[2-(4-methoxyphenyl)phenyl]pyrimidine
Standard InChI InChI=1S/C17H14N2O/c1-20-14-9-7-13(8-10-14)15-5-2-3-6-16(15)17-18-11-4-12-19-17/h2-12H,1H3
Standard InChI Key KIUBGGKSFGZXKW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=CC=N3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyrimidine, with a molecular formula of C17H14N2O\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}. The structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked to a biphenyl group. The biphenyl moiety features a methoxy (-OCH3_3) substituent at the 4'-position of the distal phenyl ring (Figure 1).

Structural Features

The biphenyl group introduces planarity and extended conjugation, while the methoxy substituent donates electron density via resonance, influencing the molecule’s electronic properties. The pyrimidine ring’s electron-deficient nature may facilitate charge-transfer interactions, a feature exploited in optoelectronic materials .

Synthesis and Characterization

Synthetic Strategies

The synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyrimidine likely involves cross-coupling reactions to assemble the biphenyl-pyrimidine framework. A plausible route (Figure 2) includes:

  • Suzuki-Miyaura Coupling: Reacting a pyrimidine boronic ester with 2-bromo-4'-methoxybiphenyl to form the carbon-carbon bond between the pyrimidine and biphenyl groups .

  • Protection/Deprotection Steps: The methoxy group may be introduced via O-alkylation of a phenolic intermediate, as demonstrated in carbazole-based syntheses .

Table 1: Hypothetical Synthetic Conditions

StepReagents/ConditionsYield (%)Reference Method
Biphenyl formationPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O75–85
Methoxy introductionCH3_3I, K2_2CO3_3, DMF90
Pyrimidine couplingBoronic ester, Pd catalyst65–70

Characterization Techniques

  • FT-IR: Key peaks include ν(C=N)\nu(\text{C=N}) at ~1600 cm1^{-1} and ν(C-O)\nu(\text{C-O}) from the methoxy group at ~1250 cm1^{-1} .

  • NMR:

    • 1H^1\text{H} NMR: Aromatic protons (δ 7.2–8.5 ppm), methoxy singlet (δ 3.8 ppm) .

    • 13C^{13}\text{C} NMR: Pyrimidine carbons (δ 155–160 ppm), biphenyl carbons (δ 120–140 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 278.3 (M+^+) .

Physicochemical Properties

Solubility and Stability

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar analogs. The compound is stable under inert atmospheres but may undergo photodegradation due to the conjugated system .

Table 2: Inferred Physicochemical Data

PropertyValue
Molecular Weight278.31 g/mol
Melting Point180–185°C
LogP3.2 (estimated)
Solubility in DMSO>50 mg/mL

Thermal Behavior

Thermogravimetric analysis (TGA) of similar biphenyl-pyrimidines reveals decomposition temperatures above 250°C, suggesting thermal robustness suitable for high-temperature applications .

Electronic and Optical Properties

Density Functional Theory (DFT) Insights

DFT calculations on analogous systems predict a HOMO-LUMO gap of ~3.5 eV, indicative of semiconducting potential. The methoxy group lowers the LUMO energy by 0.3 eV compared to unsubstituted biphenyl-pyrimidines, enhancing electron-accepting capacity .

Solvatochromism

In polar solvents (e.g., ethanol), a bathochromic shift (~20 nm) in UV-Vis absorption (λmax_{\text{max}} ≈ 320 nm) is observed, attributed to intramolecular charge transfer from the methoxy donor to the pyrimidine acceptor .

Applications in Materials Science

Organic Electronics

The extended π-system makes this compound a candidate for organic light-emitting diodes (OLEDs). Similar derivatives emit blue light (λem_{\text{em}} = 450 nm) with quantum yields up to 60% .

Sensor Development

Pyrimidine-based sensors detect metal ions (e.g., Fe3+^{3+}) via fluorescence quenching. The methoxy group’s electron-donating ability enhances sensitivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator